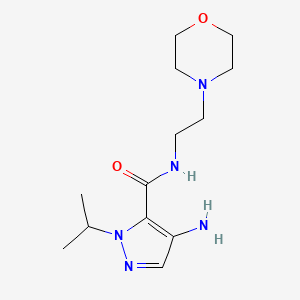
4-Amino-1-isopropyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-isopropyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as A-769662 and has been found to have a variety of applications in the field of biochemistry and physiology. In
Mecanismo De Acción
A-769662 activates AMPK by binding to the γ-subunit of the enzyme and inducing a conformational change that exposes the activation loop of the α-subunit. This leads to phosphorylation of the α-subunit by upstream kinases, which in turn activates the enzyme. Activation of AMPK by A-769662 has been shown to increase glucose uptake, fatty acid oxidation, and mitochondrial biogenesis in various cell types.
Efectos Bioquímicos Y Fisiológicos
Activation of AMPK by A-769662 has been shown to have a variety of biochemical and physiological effects. In skeletal muscle cells, A-769662 has been shown to increase glucose uptake and glycogen synthesis. In adipocytes, A-769662 has been shown to increase fatty acid oxidation and inhibit lipogenesis. In hepatocytes, A-769662 has been shown to decrease gluconeogenesis and increase fatty acid oxidation. A-769662 has also been shown to increase mitochondrial biogenesis and improve insulin sensitivity in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
A-769662 has several advantages for use in lab experiments. It is a potent and specific activator of AMPK, which allows for the study of the role of AMPK in various cellular processes. It is also a cell-permeable compound, which allows for easy delivery to cells in culture. However, A-769662 has some limitations for use in lab experiments. It has been reported to have off-target effects on other enzymes, such as protein kinase A and protein kinase C. It is also a relatively expensive compound, which may limit its use in some labs.
Direcciones Futuras
For research on A-769662 include the role of AMPK activation in the treatment of metabolic diseases and the development of more potent and specific AMPK activators.
Métodos De Síntesis
The synthesis of A-769662 involves the reaction of 4-bromo-1-isopropyl-5-morpholinopyrazole with 2-(morpholin-4-yl)ethylamine. The resulting product is then treated with 5-amino-1H-pyrazole-4-carboxamide to yield A-769662. This synthesis method has been reported in the literature and has been used by various researchers to obtain A-769662 for their experiments.
Aplicaciones Científicas De Investigación
A-769662 has been studied for its potential use as an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. AMPK is activated in response to cellular stress and helps to restore energy balance by promoting catabolic processes and inhibiting anabolic processes. A-769662 has been shown to activate AMPK in a dose-dependent manner and has been used as a tool to study the role of AMPK in various cellular processes.
Propiedades
IUPAC Name |
4-amino-N-(2-morpholin-4-ylethyl)-2-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O2/c1-10(2)18-12(11(14)9-16-18)13(19)15-3-4-17-5-7-20-8-6-17/h9-10H,3-8,14H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAYPBXCUYNVOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)N)C(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-isopropyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

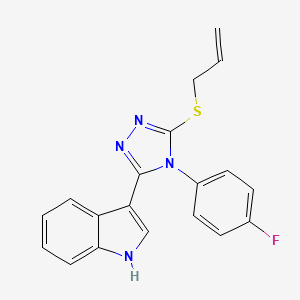
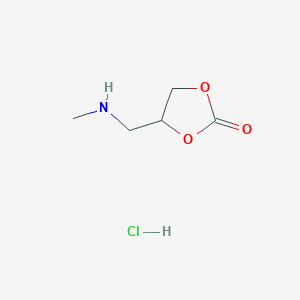
![N-(sec-butyl)-3-(2-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2558363.png)
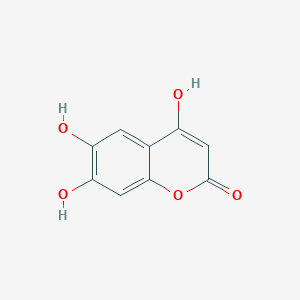
![2-[methyl-(4-methylphenyl)sulfonylamino]-N-phenylacetamide](/img/structure/B2558365.png)
![N-(1-cyanocyclopentyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B2558367.png)
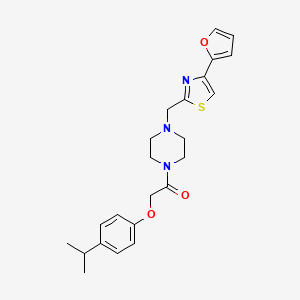
![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2558370.png)
![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-4-carboxamide](/img/structure/B2558371.png)
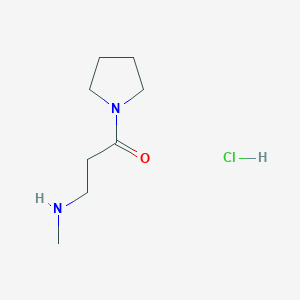
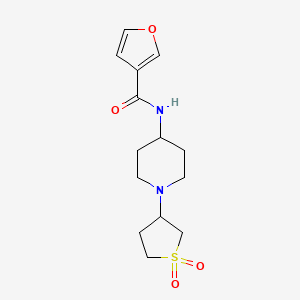
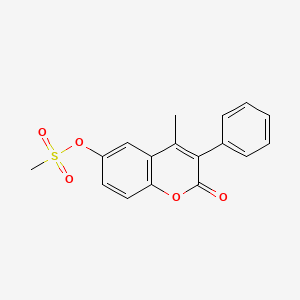
![N-[2-(2-methylindol-1-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2558378.png)
![11-Prop-2-ynyl-3,8-dioxa-11-azaspiro[5.6]dodecane](/img/structure/B2558379.png)